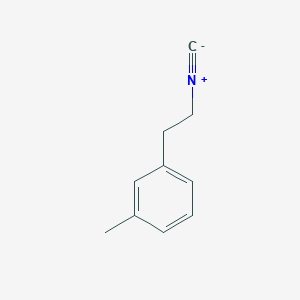![molecular formula C5H9NOS B13534860 2-Thia-6-azaspiro[3.3]heptane 2-oxide](/img/structure/B13534860.png)
2-Thia-6-azaspiro[3.3]heptane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2lambda4-thia-6-azaspiro[3.3]heptan-2-one is a compound of significant interest in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one typically involves the use of advanced synthetic techniques. One common method includes the diastereoselective addition of ethyl cyclobutanecarboxylate anions to Davis–Ellman’s imines, which results in the formation of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes . This three-step procedure is efficient, with yields up to 90% and high diastereoselectivity (dr values up to 98:2) .
Industrial Production Methods
Industrial production methods for 2lambda4-thia-6-azaspiro[3.3]heptan-2-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would likely be applied to scale up the laboratory synthesis methods.
Analyse Des Réactions Chimiques
Types of Reactions
2lambda4-thia-6-azaspiro[3.3]heptan-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
2lambda4-thia-6-azaspiro[3.3]heptan-2-one has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in drug discovery, it may interact with enzymes or receptors to modulate their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2lambda4-thia-6-azaspiro[3.3]heptan-2-one include:
1-azaspiro[3.3]heptane: This compound is a bioisostere of piperidine and has been used in drug design.
2-oxa-1-azaspiro[3.2.0]heptane: This compound has been synthesized and used in DNA-encoded libraries.
Uniqueness
The uniqueness of 2lambda4-thia-6-azaspiro[3.3]heptan-2-one lies in its structural features, which include a spirocyclic framework with both sulfur and nitrogen atoms. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C5H9NOS |
|---|---|
Poids moléculaire |
131.20 g/mol |
Nom IUPAC |
2λ4-thia-6-azaspiro[3.3]heptane 2-oxide |
InChI |
InChI=1S/C5H9NOS/c7-8-3-5(4-8)1-6-2-5/h6H,1-4H2 |
Clé InChI |
YSYFHRIMYHBTIO-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CN1)CS(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13534783.png)





![(2R,4R)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13534814.png)
![4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)





